2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Brand Name: Vulcanchem
CAS No.: 766-45-0
VCID: VC7999659
InChI: InChI=1S/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9)
SMILES: CCC1=C(C(=O)NC1)C
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-

CAS No.: 766-45-0

Cat. No.: VC7999659

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- - 766-45-0

Specification

CAS No. 766-45-0
Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name 3-ethyl-4-methyl-1,2-dihydropyrrol-5-one
Standard InChI InChI=1S/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9)
Standard InChI Key ONWVNPNVIDSBDZ-UHFFFAOYSA-N
SMILES CCC1=C(C(=O)NC1)C
Canonical SMILES CCC1=C(C(=O)NC1)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one (C₇H₁₁NO) features a γ-lactam core with substituents at positions 3 and 4 (Figure 1). The lactam ring arises from intramolecular cyclization of a carboxamide group, conferring rigidity and polarity. The ethyl group at C3 and methyl group at C4 introduce steric and electronic modifications that influence reactivity .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₇H₁₁NO
Molecular Weight125.17 g/mol (non-deuterated)
Deuterated Variant3-(Ethyl-d₅)-derivative
CAS Registry1028809-94-0 (deuterated)

Stereochemical Considerations

Synthesis and Scalability

Four-Step Industrial Route

A landmark synthesis (Scheme 1) involves:

  • Synthesis of 3-methyl-4-hydroxy-2-butenolide: Conducted in water, this step leverages green chemistry principles to form the lactone precursor .

  • N-Benzylation: Protection of the lactam nitrogen ensures regioselectivity in subsequent alkylation .

  • Ethylation: Introduction of the ethyl group via nucleophilic substitution or catalytic coupling.

  • Deprotection: Triflic acid selectively removes the benzyl group, yielding the final product with >90% purity .

Table 2: Synthesis Optimization

ParameterConditionOutcome
Solvent (Step 1)Water85% yield, reduced waste
Deprotection AgentTriflic acid95% efficiency, minimal byproducts

Alternative Methodologies

While the four-step route dominates industrial production, exploratory approaches include:

  • Microwave-assisted cyclization: Reduces reaction time but faces scalability challenges .

  • Enzymatic desymmetrization: Emerging as a sustainable alternative, though yields remain suboptimal .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 194–195°C for the N-methyl analog, suggesting similar thermal robustness for the parent compound .

Solubility Profile

Polar aprotic solvents (e.g., DMSO, DMF) exhibit high miscibility, while hydrophobicity limits aqueous solubility—a trait mitigated by prodrug strategies in pharmaceuticals .

Chemical Reactivity and Derivatives

Oxidation Pathways

Treatment with I₂/DMSO at 50°C induces oxidative cyclization, converting 3-hydroxy-4-acylpyrrol-2-ones into 2-aryl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones (Figure 2) . This transformation underscores the compound’s utility in synthesizing polycyclic architectures.

Electrophilic Substitution

The electron-deficient lactam ring undergoes regioselective nitration and halogenation at C5, enabling further functionalization .

Pharmacological Applications

Glimepiride Synthesis

As the penultimate intermediate in glimepiride production, the compound’s ethyl and methyl groups are essential for binding to sulfonylurea receptors (SUR1) in pancreatic β-cells .

Table 3: Glimepiride Synthesis Metrics

MetricValue
Annual Production>100 metric tons
Purity Specification>99.5% (pharmaceutical grade)

Emerging Therapeutic Roles

Preliminary studies suggest derivatives inhibit protein kinases involved in oncology and inflammation, though clinical data remain scarce .

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